molecular formula C10H10N2S2 B8658899 4-[(Thiophen-2-yl)sulfanyl]benzene-1,2-diamine CAS No. 55564-38-0

4-[(Thiophen-2-yl)sulfanyl]benzene-1,2-diamine

Cat. No. B8658899
CAS RN: 55564-38-0
M. Wt: 222.3 g/mol
InChI Key: MHCHXUIKDURYMH-UHFFFAOYSA-N
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Patent
US04005202

Procedure details

3.3 G. of 2-amino-1-nitro-4-(thien-2-ylthio)benzene is treated with 16 g. stannous chloride in 16 ml. concentrated hydrochloric acid on the steam bath for 5 minutes. The mixture is cooled, decanted and the gummy residue washed with 16 ml. 6N hydrochloric acid. The residue is dissolved in water, and treated with potassium bicarbonate solution and chloroform. The chloroform is dried and stripped yielding 1,2-diamino-4-(thien-2-ylthio)benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([S:8][C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)[CH:5]=[CH:4][C:3]=1[N+:14]([O-])=O.Cl>>[NH2:14][C:3]1[CH:4]=[CH:5][C:6]([S:8][C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)=[CH:7][C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)SC=1SC=CC1)[N+](=O)[O-]
Step Two
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
decanted
WASH
Type
WASH
Details
the gummy residue washed with 16 ml
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water
ADDITION
Type
ADDITION
Details
treated with potassium bicarbonate solution and chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform is dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)SC=1SC=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.